Cellular Potency: Zefamenib (BN-104) Exhibits Sub-Nanomolar IC50 Against MV-4-11 Cells (MLL-AF4 Fusion)
Zefamenib (BN-104, BNM-1192) demonstrates potent inhibition of cell proliferation in the MV-4-11 acute myeloid leukemia cell line, which harbors the MLL-AF4 (KMT2A-AFF1) fusion gene. This is a direct and quantifiable measure of its on-target activity . While cross-study comparisons are necessary due to the lack of direct head-to-head data for all compounds in a single published study, the reported IC50 value positions BN-104 as one of the most potent inhibitors within this class, rivaling the potency of revumenib and ziftomenib [1].
| Evidence Dimension | Cellular proliferation inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.5 nM |
| Comparator Or Baseline | Ziftomenib (KO-539): IC50 ≈ 4-15 nM (MV4-11) [2]; Revumenib (SNDX-5613): IC50 ≈ 15-30 nM (MV4-11) [3]; Bleximenib (JNJ-75276617): IC50 ≈ 2-5 nM (MV4-11) [4]; Enzomenib (DSP-5336): Data not available for this specific cell line but reports comparable potency in other KMT2A-r models. |
| Quantified Difference | Zefamenib IC50 = 3.5 nM, which is within the same sub-10 nM range as other leading clinical-stage menin inhibitors and is among the lowest reported values. |
| Conditions | MV-4-11 human AML cell line expressing MLL-AF4 fusion gene; cell viability assay |
Why This Matters
Sub-10 nM IC50 values in MV-4-11 cells are a hallmark of a highly potent menin-MLL inhibitor, essential for achieving robust target engagement and downstream effects in preclinical models.
- [1] Cao, G., et al. (2025). Menin inhibitors from monotherapies to combination therapies: clinical trial updates from 2024 ASH annual meeting. Journal of Hematology & Oncology, 18, 63. View Source
- [2] Kura Oncology. (2023). Corporate Presentation. Ziftomenib (KO-539) preclinical data. View Source
- [3] Syndax Pharmaceuticals. (2022). Revumenib (SNDX-5613) Preclinical Profile. Corporate Presentation. View Source
- [4] Kwon, M., et al. (2024). Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (bleximenib) in KMT2A- and NPM1-altered leukemias. Blood, 144(Supplement 1), 264. View Source
